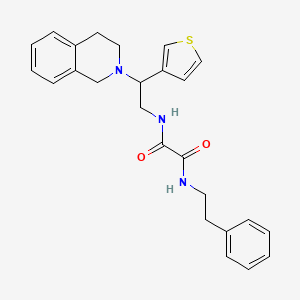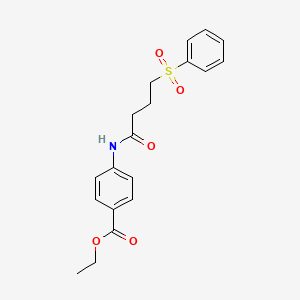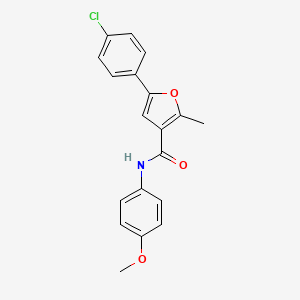![molecular formula C16H12Cl2N2O2S B2600282 3-[(4-Aminophenyl)thio]-1-(2,6-dichlorophenyl)-pyrrolidine-2,5-dione CAS No. 931259-01-7](/img/structure/B2600282.png)
3-[(4-Aminophenyl)thio]-1-(2,6-dichlorophenyl)-pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(4-Aminophenyl)thio]-1-(2,6-dichlorophenyl)-pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C16H12Cl2N2O2S and its molecular weight is 367.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrrolidine Scaffold in Medicinal Chemistry
Pyrrolidine rings and their derivatives, including pyrrolidine-2,5-diones, are extensively used in medicinal chemistry to design compounds for treating human diseases. The saturation and sp3-hybridization of the pyrrolidine scaffold allow for efficient exploration of pharmacophore space, contributing to stereochemistry and enhancing three-dimensional (3D) molecular structure. This leads to novel bioactive molecules with target selectivity, showcasing the importance of pyrrolidine derivatives in the development of drug candidates. The variations in stereochemistry and substituents' spatial orientation on the pyrrolidine ring significantly influence the biological profile of these compounds due to their binding modes to enantioselective proteins (Li Petri et al., 2021).
Synthetic Pathways and Catalysis
The synthesis of complex molecules often involves pyrrolidine or its derivatives as key intermediates. For instance, hybrid catalysts have been employed in developing substituted pyrano[2,3-d]pyrimidin-2-one and 2,4-diones derivatives through one-pot multicomponent reactions. This illustrates the compound's role in facilitating the synthesis of structures with wide-ranging applicability in the medicinal and pharmaceutical industries, highlighting the versatility and importance of pyrrolidine-based compounds in synthetic chemistry (Parmar et al., 2023).
Optoelectronic Applications
Conjugated polymers incorporating pyrrolidine-2,5-dione and its analogs are developed for use in electronic devices. These polymers, with diketopyrrolopyrrole (DPP) and its derivatives as the core, have shown significant promise in applications ranging from high-quality pigments to solar cells and fluorescence imaging. The structural similarity and the extended π-conjugation of these compounds offer distinct optical and electrochemical properties, making them attractive for optoelectronic applications. The synthesis, properties, and potential of these materials underscore the utility of pyrrolidine derivatives in advancing the field of materials science (Deng et al., 2019).
Properties
IUPAC Name |
3-(4-aminophenyl)sulfanyl-1-(2,6-dichlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c17-11-2-1-3-12(18)15(11)20-14(21)8-13(16(20)22)23-10-6-4-9(19)5-7-10/h1-7,13H,8,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNNIAXUTCPNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=C(C=CC=C2Cl)Cl)SC3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-acetylphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2600205.png)
![N-(2-chlorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2600206.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxy-4-methylbenzenesulfonamide](/img/structure/B2600211.png)

![3-Thia-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2600215.png)
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-fluorophenyl)triazol-4-amine](/img/structure/B2600218.png)

![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(3-methoxyphenyl)methoxy]amine](/img/structure/B2600221.png)
![3-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2600222.png)
